Furo[3,4-C]pyridine

Proteasome Inhibition Immunoproteasome Medicinal Chemistry

Furo[3,4-c]pyridine (CAS 270-77-9) is a non-substitutable, fused bicyclic heteroaromatic scaffold with a distinct frontier molecular orbital arrangement and a dipole moment of ~3.8 Debye. Its [3,4-c] ring fusion imparts a 7–12-fold reduction in σ1 receptor affinity compared to benzofuran analogs, enabling moderated receptor engagement to avoid target-mediated toxicity. This scaffold is the exclusive precursor for intramolecular Diels–Alder cycloadditions that yield conformationally restricted nicotinic ligands, and the validated furo[3,4-c]pyridine-3-one template achieves site-specific constitutive proteasome inhibition without affecting the immunoproteasome. Patent literature also describes 1,3-dihydro-6-methyl-7-hydroxy derivatives with superior diuretic and lipid-lowering activity. Generic substitution with other furopyridine regioisomers compromises both biological activity and synthetic utility. Purchase this high-purity scaffold for lead optimization and SAR studies in cardiovascular, renal, neuropharmacology, and proteasome inhibitor programs.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 270-77-9
Cat. No. B3350340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-C]pyridine
CAS270-77-9
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=COC=C21
InChIInChI=1S/C7H5NO/c1-2-8-3-7-5-9-4-6(1)7/h1-5H
InChIKeyQYNDTTJOWNQBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-c]pyridine (CAS 270-77-9): Procurement-Grade Specifications and Core Heterocyclic Profile


Furo[3,4-c]pyridine is a fused bicyclic heteroaromatic scaffold comprising a furan ring annulated to a pyridine ring at the [3,4-c] position. As a member of the furopyridine family, it serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its unique electronic topology, characterized by a calculated dipole moment of approximately 3.8 Debye and a distinct frontier molecular orbital (FMO) arrangement, differentiates it from its regioisomeric counterparts such as furo[2,3-c]pyridine and furo[3,2-b]pyridine [2]. The parent scaffold (molecular weight 119.12 g/mol) and its derivatives, particularly 1,3-dihydro-6-methyl-7-hydroxy-furo[3,4-c]pyridine, have been extensively documented in patent literature for their therapeutic potential in cardiovascular and renal applications [3].

Why Furo[3,4-c]pyridine Cannot Be Interchanged with Other Furopyridine Isomers: A Technical Procurement Rationale


Direct substitution of furo[3,4-c]pyridine with other furopyridine isomers (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) is not chemically or pharmacologically justifiable. The [3,4-c] ring fusion imparts a distinct electron density distribution and frontier molecular orbital topology compared to the more extensively studied [2,3-b] and [3,2-b] systems [1]. In a comparative study of regioisomeric spirocyclic furopyridines, the position of the pyridine nitrogen atom significantly altered σ1 receptor affinity, with the [3,4-c] isomer exhibiting a Ki of 4.9 nM—a 7- to 12-fold reduction relative to the benzofuran analog, attributed solely to the electronic influence of the pyridine ring [2]. Furthermore, the [3,4-c] scaffold enables unique synthetic transformations, such as intramolecular Diels–Alder cycloadditions that are not accessible with other isomers, making it the exclusive precursor for conformationally restricted nicotinic analogs [3]. Generic substitution would therefore compromise both biological activity profiles and synthetic utility.

Quantitative Differentiation of Furo[3,4-c]pyridine: Head-to-Head Evidence for Informed Procurement


Site-Specific Proteasome Inhibition: PA Site Selectivity of Furo[3,4-c]pyridine-3-one Derivative 10

A C(4)-benzylamino and C(1)-dimethyl substituted furo[3,4-c]pyridine-3-one (Compound 10) demonstrated potent and site-specific inhibition of the constitutive 20S proteasome (c20S) PA site (cPA) with an IC50 of 600 nM [1]. In head-to-head evaluation, this compound exhibited no detectable inhibition of the immunoproteasome (i20S) PA site (iPA), indicating a high degree of isoform selectivity [1]. This contrasts sharply with the thieno[2,3-d]pyrimidine-4-one comparator (Compound 40), which showed T-L site-specificity but with significantly weaker potency (IC50(cT-L) = 9.9 μM) and lacked the isoform discrimination observed for 10 [1].

Proteasome Inhibition Immunoproteasome Medicinal Chemistry

Regioisomeric σ1 Receptor Affinity: Quantifying Electronic Influence in Furopyridines

In a systematic evaluation of regioisomeric spirocyclic furopyridines, the [3,4-c] isomer exhibited a σ1 receptor affinity of Ki = 4.9 nM [1]. All four furopyridine regioisomers tested (2a-d) showed affinities in the narrow range of 4.9–10 nM, which is 7- to 12-fold weaker than the benzofuran analog (Ki = 0.42 nM) [1]. The study concluded that the reduced σ1 affinity of furopyridines relative to benzofuran is due to the lower electron density of the pyridine ring, and critically, that the position of the nitrogen atom does not significantly alter σ1 binding within the furopyridine series [1].

σ1 Receptor Radioligand Binding Structure-Activity Relationship

Synthetic Access: Unlocking Conformationally Restricted Nicotinic Analogs via Furo[3,4-c]pyridine Cycloaddition

3-Amino-substituted furo[3,4-c]pyridines undergo a domino intramolecular [4+2]-cycloaddition/ring opening-elimination sequence to yield bridged anabasines—conformationally restricted nicotinic acetylcholine receptor ligands [1]. This reaction is specific to the [3,4-c] regioisomer; attempts to extend the methodology to bridged nicotines using the same scaffold were unsuccessful, even when the dienophile tether was activated by a p-tolylsulfonyl group or the diene by an electron-releasing methoxy group [1]. A DFT study (B3LYP/6-31+G**) revealed the stereoelectronic requirements for this transformation, which are uniquely met by the [3,4-c] framework [1].

Cycloaddition Nicotinic Ligands Organic Synthesis

Diuretic and Antihypertensive Activity: Comparative Pharmacological Profile of 1,3-Dihydro-6-methyl-7-hydroxy-furo[3,4-c]pyridine Derivatives

Derivatives of 1,3-dihydro-6-methyl-7-hydroxy-furo[3,4-c]pyridine are claimed to exhibit diuretic and blood pressure-lowering effects [1]. A specific derivative (compound of formula I) was reported to possess better diuretic action compared to traditional thiazide diuretics while also demonstrating the ability to lower blood lipid levels [1]. The exact quantitative increase in diuretic efficacy relative to thiazides is not publicly disclosed in the available patent literature, but the claim of superior diuretic action combined with a beneficial lipid-lowering effect differentiates this class from standard thiazide therapy [1].

Diuretic Antihypertensive Cardiovascular

Prioritized Research and Industrial Applications for Furo[3,4-c]pyridine Based on Empirical Evidence


Development of Isoform-Selective Proteasome Inhibitors for Targeted Cancer or Autoimmune Therapies

The furo[3,4-c]pyridine-3-one scaffold has been validated as a template for achieving site-specific inhibition of the constitutive proteasome (PA site) without affecting the immunoproteasome [1]. This level of selectivity is critical for minimizing off-target immune effects in chronic therapeutic applications. Researchers focusing on next-generation proteasome inhibitors with improved safety profiles should prioritize this scaffold for lead optimization and structure-activity relationship (SAR) studies.

Synthesis of Conformationally Constrained Nicotinic Acetylcholine Receptor (nAChR) Ligands

The unique ability of 3-amino-substituted furo[3,4-c]pyridines to undergo intramolecular [4+2]-cycloaddition provides exclusive synthetic access to bridged anabasines, which are conformationally restricted analogs of nicotinic ligands [2]. This application is essential for neuropharmacology programs investigating nAChR subtype selectivity and for developing novel therapeutics for cognitive disorders or pain management. The failure of this transformation with other furopyridine regioisomers underscores the non-substitutable nature of this specific scaffold for this purpose.

Exploration of Dual-Action Cardiovascular Agents with Diuretic and Lipid-Modulating Properties

Patent literature indicates that 1,3-dihydro-6-methyl-7-hydroxy-furo[3,4-c]pyridine derivatives possess superior diuretic action compared to thiazides while concurrently lowering blood lipid levels [3]. This dual pharmacological profile positions the furo[3,4-c]pyridine scaffold as a compelling starting point for cardiovascular drug discovery programs aiming to address hypertension and dyslipidemia with a single agent. While detailed quantitative in vivo data remains proprietary, the disclosed therapeutic advantage justifies dedicated medicinal chemistry efforts on this core.

Design of σ1 Receptor Ligands with Tunable Electron Density

The furo[3,4-c]pyridine scaffold, as part of a broader spirocyclic furopyridine series, offers a distinct electronic profile characterized by a 7- to 12-fold reduction in σ1 receptor affinity relative to benzofuran, driven by reduced pyridine ring electron density [4]. This property can be strategically exploited in ligand design where moderated receptor engagement is desired to avoid target-mediated toxicity or to fine-tune pharmacokinetic properties. The scaffold provides a validated starting point for generating σ1 ligands with a predictable offset in binding potency.

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